3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine
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Overview
Description
3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the formation of the pyrazole ring through cyclization reactions, followed by halogenation to introduce the bromine and iodine atoms. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates with anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and liquid crystals.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, contributing to the understanding of various biological pathways.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another heterocyclic compound with similar bromine substitution but different core structure.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with additional functional groups.
Uniqueness
3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine stands out due to its dual halogen substitutions, which confer unique electronic and steric properties
Properties
Molecular Formula |
C9H7BrIN3 |
---|---|
Molecular Weight |
363.98 g/mol |
IUPAC Name |
5-(4-bromophenyl)-4-iodo-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H7BrIN3/c10-6-3-1-5(2-4-6)8-7(11)9(12)14-13-8/h1-4H,(H3,12,13,14) |
InChI Key |
ZGVIQTNWPARJHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NN2)N)I)Br |
Origin of Product |
United States |
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